molecular formula C14H18O4 B016439 Diethyl benzylmalonate CAS No. 607-81-8

Diethyl benzylmalonate

Cat. No. B016439
M. Wt: 250.29 g/mol
InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N
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Patent
US06867161B1

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl allyl(benzyl)malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Two
Name
diethyl allyl(benzyl)malonate
Quantity
0.145 g
Type
reactant
Reaction Step Three
Quantity
0.284 g
Type
catalyst
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])C=C.C([Mg]Cl)(C)C.Cl>C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C.CCOCC>[CH2:15]([CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
1.53 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
diethyl allyl(benzyl)malonate
Quantity
0.145 g
Type
reactant
Smiles
C(C=C)C(C(=O)OCC)(C(=O)OCC)CC1=CC=CC=C1
Name
Quantity
0.284 g
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
Upon stirring at −40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −50° C
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
the reaction liquid
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After treatment and purification as in Referential Example 1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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